molecular formula C21H22N2O4 B14938284 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B14938284
M. Wt: 366.4 g/mol
InChI Key: KMGPYVQUUKYBIQ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This compound features a complex structure with both indole and indene moieties, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indene and indole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide is unique due to its combined indole and indene structures, which contribute to its distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic efficacy compared to similar compounds .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-25-14-6-4-13-8-18(22-17(13)10-14)21(24)23-16-7-5-12-9-19(26-2)20(27-3)11-15(12)16/h4,6,8-11,16,22H,5,7H2,1-3H3,(H,23,24)

InChI Key

KMGPYVQUUKYBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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